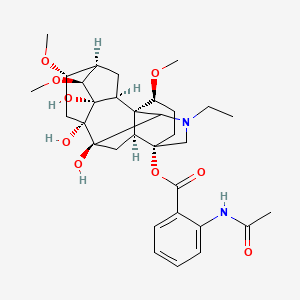

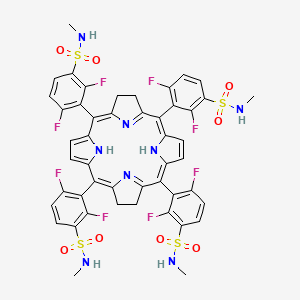

![molecular formula C22H26F2N4O2 B610497 2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one CAS No. 2171386-10-8](/img/structure/B610497.png)

2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

説明

RK-287107 is an inhibitor of the tankyrases TNKS1 and TNKS2 (IC50s = 0.014 and 0.010 µM, respectively). It is selective for TNKS1 and TNKS2 over poly(ADP-ribose) polymerase 1 (PARP1), PARP2, and PARP10 (IC50s = >20, 2.7, and 19.8 µM, respectively). RK-287107 inhibits Wnt-dependent signaling with an IC50 value of 0.077 µM in a reporter assay. It increases accumulation of Axin2, indicating inhibition of TNKS-mediated auto-PARsylation, in COLO 320DM colorectal cancer cells when used at a concentration of 0.1 µM. RK-287107 also inhibits cell growth in the same model (GI50 = 0.45 µM). It reduces tumor growth in a COLO 320DM mouse xenograft model when administered at a dose of 150 mg/kg twice per day.

RK-287107 is a potent TNKS/TNKS2 inhibitor (IC50 = 14.4 nM) with >7000-fold selectivity against the PARP1 enzyme, which inhibits WNT-responsive TCF reporter activity and proliferation of human colorectal cancer cell line COLO-320DM. RK-287107 also demonstrated dose-dependent tumor growth inhibition in a mouse xenograft model. RK-287107 is a promising lead compound for the development of novel tankyrase inhibitors as anticancer agents.

科学的研究の応用

Tankyrase Inhibition

RK-287107 is a potent and specific tankyrase inhibitor . Tankyrases are members of the poly (ADP-ribose) polymerase (PARP) family proteins . Inhibition of tankyrases leads to the downregulation of β-catenin, a protein that plays a crucial role in cell growth and proliferation .

Colorectal Cancer Treatment

The compound has been shown to block colorectal cancer cell growth . It does this by causing Axin2 accumulation and downregulating β-catenin, T-cell factor/lymphoid enhancer factor reporter activity, and the target gene expression in colorectal cancer cells harboring the shortly truncated APC mutations .

Wnt/β-catenin Signaling Pathway

RK-287107 has been found to affect the Wnt/β-catenin signaling pathway . This pathway is activated in over 90% of human colorectal cancer, and its aberrant activation causes tumorigenesis and promotes the proliferation of colorectal cancer cells .

APC-Mutated Colorectal Cancer Cells

The compound suppresses the growth of adenomatous polyposis coli (APC)-mutated colorectal cancer cells . APC is a tumor suppressor and a key negative regulator of Wnt/β-catenin signaling .

Tumor Growth Inhibition in Mouse Xenograft Models

Orally given RK-287107 at tolerable doses suppresses tumor growth in a mouse xenograft model . Through blockade of the β-catenin signaling pathway, RK-287107 suppresses tumor growth of human colorectal cancer cells in mouse xenograft models .

Potential for Tankyrase-Directed Molecular Cancer Therapy

Given its antitumor effect, RK-287107 may have potential for tankyrase-directed molecular cancer therapy .

作用機序

Target of Action

The primary targets of “RK-287107” are tankyrase-1 and tankyrase-2 , which are members of the poly (ADP-ribose) polymerase family proteins . These proteins play a crucial role in the Wnt/β-catenin signaling pathway, which is activated in over 90% of human colorectal cancer .

Mode of Action

“RK-287107” interacts with its targets, tankyrase-1 and tankyrase-2, by inhibiting their enzymatic activities . This inhibition leads to the accumulation of Axin2, a negative regulator of β-catenin . As a result, the post-translational modification that causes ubiquitin-dependent degradation of Axin is blocked, leading to the downregulation of β-catenin .

Biochemical Pathways

The primary biochemical pathway affected by “RK-287107” is the Wnt/β-catenin signaling pathway . By inhibiting tankyrase-1 and tankyrase-2, “RK-287107” downregulates β-catenin, thereby attenuating the Wnt/β-catenin signaling . This pathway plays an important role in tumorigenesis and promotes the proliferation of colorectal cancer cells .

Pharmacokinetics

It is noted that “rk-287107” demonstrates potent inhibition of tankyrases

Result of Action

The molecular and cellular effects of “RK-287107” action include the accumulation of Axin2 and the downregulation of β-catenin . This leads to the suppression of T-cell factor/lymphoid enhancer factor reporter activity and the target gene expression in colorectal cancer cells harboring the shortly truncated APC mutations . Consequently, “RK-287107” inhibits the growth of APC-mutated (β-catenin-dependent) colorectal cancer cells .

Action Environment

It is noted that orally given “rk-287107” at tolerable doses suppresses tumor growth in a mouse xenograft model This suggests that the compound’s action and efficacy may be influenced by factors such as dosage and route of administration

特性

IUPAC Name |

2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQYCOUBRJEYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。